Cas no 137690-08-5 (6,7-difluoro-1,2-dihydroquinoxalin-2-one)
6,7-difluoro-1,2-dihydroquinoxalin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 6,7-difluoro-2(1H)-Quinoxalinone
- 6,7-difluoroquinoxalin-2(1H)-one
- 6,7-difluoroquinoxalin-2(1H)one
- 6,7-difluoroquinoxalin-2-one
- 6,7-difluoro-1,2-dihydroquinoxalin-2-one
- 2(1H)-Quinoxalinone, 6,7-difluoro-
- EN300-73487
- STK523130
- SCHEMBL706525
- 6,7-Difluoro-quinoxalin-2-ol
- 2-Quinoxalinol, 6,7-difluoro-
- AKOS005454288
- SCHEMBL20774316
- 6,7-difluoro-1H-quinoxalin-2-one
- MFA69008
- 6,7-difluoroquinoxalin-2-ol
- 842-900-3
- G25298
- DB-350237
- Z979752362
- 137690-08-5
- AKOS011670344
-
- Inchi: 1S/C8H4F2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)
- InChI Key: XBFHNYFFPYZZIY-UHFFFAOYSA-N
- SMILES: FC1C(=CC2=C(C=1)NC(C=N2)=O)F
Computed Properties
- Exact Mass: 182.02900
- Monoisotopic Mass: 182.02916908g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 372.0±37.0 °C at 760 mmHg
- Flash Point: 178.8±26.5 °C
- PSA: 45.75000
- LogP: 1.20130
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
6,7-difluoro-1,2-dihydroquinoxalin-2-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6,7-difluoro-1,2-dihydroquinoxalin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D455608-25mg |
6,7-difluoro-1,2-dihydroquinoxalin-2-one |
137690-08-5 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D455608-50mg |
6,7-difluoro-1,2-dihydroquinoxalin-2-one |
137690-08-5 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D455608-250mg |
6,7-difluoro-1,2-dihydroquinoxalin-2-one |
137690-08-5 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Chemenu | CM420773-250mg |
2(1H)-Quinoxalinone, 6,7-difluoro- |
137690-08-5 | 95%+ | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM420773-500mg |
2(1H)-Quinoxalinone, 6,7-difluoro- |
137690-08-5 | 95%+ | 500mg |
$*** | 2023-03-30 | |
| Chemenu | CM420773-1g |
2(1H)-Quinoxalinone, 6,7-difluoro- |
137690-08-5 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-73487-0.05g |
6,7-difluoro-1,2-dihydroquinoxalin-2-one |
137690-08-5 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-73487-0.1g |
6,7-difluoro-1,2-dihydroquinoxalin-2-one |
137690-08-5 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-73487-0.25g |
6,7-difluoro-1,2-dihydroquinoxalin-2-one |
137690-08-5 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-73487-0.5g |
6,7-difluoro-1,2-dihydroquinoxalin-2-one |
137690-08-5 | 95.0% | 0.5g |
$271.0 | 2025-03-21 |
6,7-difluoro-1,2-dihydroquinoxalin-2-one Suppliers
6,7-difluoro-1,2-dihydroquinoxalin-2-one Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 6,7-difluoro-1,2-dihydroquinoxalin-2-one
Recent Advances in the Study of 6,7-Difluoro-1,2-dihydroquinoxalin-2-one (CAS: 137690-08-5): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 6,7-difluoro-1,2-dihydroquinoxalin-2-one (CAS: 137690-08-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 6,7-difluoro-1,2-dihydroquinoxalin-2-one as a scaffold for the development of novel bioactive molecules. Its quinoxaline core, combined with the difluoro substitution at the 6 and 7 positions, confers distinct electronic and steric properties that make it an attractive target for medicinal chemistry. Researchers have explored its potential as an inhibitor of various enzymes, including kinases and phosphodiesterases, which are implicated in a range of diseases such as cancer, inflammation, and neurological disorders.
One of the key breakthroughs in the study of this compound is its role in the modulation of protein-protein interactions (PPIs). PPIs are notoriously difficult to target with small molecules, but the structural features of 6,7-difluoro-1,2-dihydroquinoxalin-2-one have shown promise in disrupting these interactions. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could effectively inhibit the interaction between a specific kinase and its regulatory protein, leading to reduced tumor growth in preclinical models.
In addition to its therapeutic potential, 6,7-difluoro-1,2-dihydroquinoxalin-2-one has also been investigated for its utility in chemical biology. Its fluorescent properties, attributed to the quinoxaline core, make it a valuable tool for imaging and tracking biological processes. Researchers have developed probes based on this compound to monitor enzyme activity in real-time, providing insights into the dynamics of cellular signaling pathways.
The synthesis of 6,7-difluoro-1,2-dihydroquinoxalin-2-one and its derivatives has also seen significant advancements. Recent methodologies have focused on improving yield and scalability, with particular emphasis on green chemistry principles. For example, a study in Organic Letters reported a novel catalytic system that enables the efficient synthesis of this compound under mild conditions, reducing the environmental impact of its production.
Despite these promising developments, challenges remain in the optimization of 6,7-difluoro-1,2-dihydroquinoxalin-2-one for clinical use. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. However, the compound's unique properties and the growing body of research supporting its potential make it a compelling candidate for future drug discovery efforts.
In conclusion, 6,7-difluoro-1,2-dihydroquinoxalin-2-one (CAS: 137690-08-5) represents a promising avenue for research in chemical biology and pharmaceutical development. Its diverse applications, from enzyme inhibition to fluorescent probing, underscore its versatility and potential impact on the field. Continued exploration of this compound and its derivatives is likely to yield valuable insights and therapeutic candidates in the years to come.
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